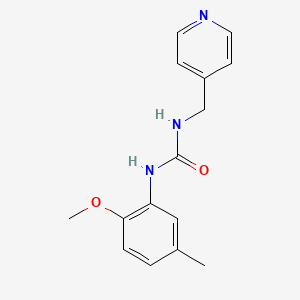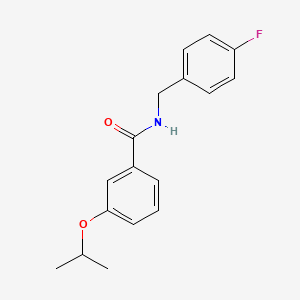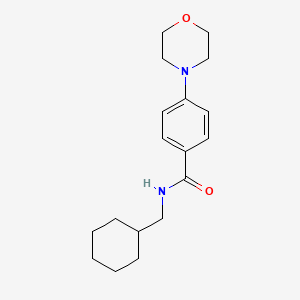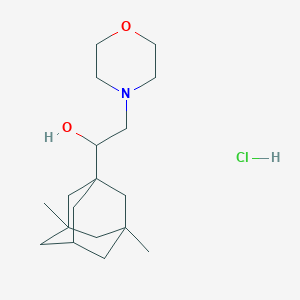![molecular formula C17H15ClN4O B5397752 N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea, also known as CPIB, is a synthetic compound that has been widely used in scientific research. CPIB is a selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea leads to the inhibition of cell proliferation and induction of apoptosis. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has also been shown to inhibit the activity of CK2 in the brain, which may have therapeutic implications for neurodegenerative diseases.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also induces apoptosis in cancer cells by inhibiting the activity of CK2. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to cross the blood-brain barrier and inhibit the activity of CK2 in the brain, which may have therapeutic implications for neurodegenerative diseases.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea is a selective inhibitor of CK2, which makes it a valuable research tool for studying the role of CK2 in various cellular processes. However, N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea also has some off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea. One direction is to study the therapeutic potential of N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea. Finally, the role of CK2 in other cellular processes such as autophagy and DNA damage response could be studied using N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea as a research tool.
合成法
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea can be synthesized by reacting 3-chloroaniline with 4-(1H-imidazol-1-yl)benzylamine in the presence of triethylamine and then treating the resulting intermediate with isocyanate. The final product can be obtained by recrystallization from ethanol.
科学的研究の応用
N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been widely used as a research tool to study the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea has also been used to study the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-imidazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-2-1-3-15(10-14)21-17(23)20-11-13-4-6-16(7-5-13)22-9-8-19-12-22/h1-10,12H,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDEQUYZCBMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)

![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5397732.png)


![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![N-cyclopropyl-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5397769.png)